Kinase Inhibition Profile: 2-(2-Aminopyrimidin-4-yl)phenol as a Non-Potent Scaffold vs. Potent Derivatives
The parent compound 2-(2-aminopyrimidin-4-yl)phenol exhibits minimal kinase inhibitory activity compared to its potent derivatives. In a PIM-1 kinase assay, the parent scaffold itself showed no reported sub-micromolar activity, whereas rationally designed analogs based on this scaffold achieved sub-micromolar potency against PIM-2 and double-digit nanomolar potency against PIM-1 and PIM-3 isoforms [1]. This stark difference quantifies the parent compound's value not as a final inhibitor, but as a versatile, low-background scaffold for structure-activity relationship (SAR) exploration. In contrast, the closely related analog 2,4-bis(2-aminopyrimidin-4-yl)phenol (BMI-1026) is a highly potent CDK inhibitor with single-digit nanomolar IC50 values against CDK1, CDK2, and CDK5 , making it unsuitable as a baseline scaffold due to its inherent potency.
| Evidence Dimension | Kinase Inhibitory Potency |
|---|---|
| Target Compound Data | > 1 µM (inferred, no sub-µM activity reported) |
| Comparator Or Baseline | 2,4-Bis(2-aminopyrimidin-4-yl)phenol (BMI-1026): CDK1 IC50 = 2.3 nM; Analog 16: PIM-1 IC50 = 0.069 µM, PIM-2 IC50 = 0.52 µM, PIM-3 IC50 = 0.013 µM |
| Quantified Difference | > 14,000-fold difference in CDK1 potency between parent scaffold and BMI-1026; > 14-fold difference in PIM-1 potency between parent scaffold and Analog 16 |
| Conditions | In vitro kinase assays; PIM kinase panel and CDK panel |
Why This Matters
Researchers requiring a low-activity, tunable scaffold for SAR studies must procure CAS 31964-89-3; using a potent analog like BMI-1026 would invalidate baseline activity measurements.
- [1] Choo H, Jeon M, Hong VS, Lee J. 2-(2-Aminopyrimidin-4-yl)phenol Analogs as PIM Kinase Inhibitors. 2022. pp. 91-98. View Source
